![molecular formula C8H7N3 B1625580 1,7-Naphthyridin-4-amine CAS No. 58680-41-4](/img/structure/B1625580.png)
1,7-Naphthyridin-4-amine
Overview
Description
1,7-Naphthyridin-4-amine is a type of organic compound . It belongs to the class of polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Synthesis Analysis
The synthesis of 1,7-Naphthyridin-4-amine and similar compounds has been a topic of interest in recent years . The synthesis of 1,8-naphthyridines, which are structurally similar to 1,7-Naphthyridin-4-amine, includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridin-4-amine is represented by the formula C8H7N3 . The InChI code for this compound is 1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H, (H2,9,11) .Chemical Reactions Analysis
The reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine, a compound similar to 1,7-Naphthyridin-4-amine, in alkylation, oxidation, and electrophilic substitution reactions has been studied . The reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine .Physical And Chemical Properties Analysis
1,7-Naphthyridin-4-amine is a powder with a melting point of 259-260°C . Its molecular weight is 145.16 .Scientific Research Applications
Hydrogen Bonding and Supramolecular Architecture
Studies have shown that derivatives of naphthyridine, including those related to 1,7-Naphthyridin-4-amine, play a crucial role in hydrogen bonding and the formation of supramolecular architectures. For instance, hydrogen-bonded supramolecular architectures of organic salts based on naphthyridine derivatives have been prepared with various acidic compounds. These architectures exhibit significant roles in crystal packing, driven by weak and strong hydrogen bonding interactions (Jin et al., 2010).
Molecular Synthesis and Chemical Reactions
The chemical reactivity and synthetic applications of naphthyridine derivatives have been explored through complexation-induced unfolding of heterocyclic ureas. These compounds equilibrate with multiply hydrogen-bonded sheetlike structures, offering insights into foldamers and their conformational studies (Corbin et al., 2001). Additionally, an innovative, catalyst-free synthesis of highly functionalized naphthyridines in an ecofriendly solvent demonstrates the environmental benefits and efficiency of such processes (Mukhopadhyay et al., 2011).
Photophysical Properties and Materials Science
The photophysical properties of naphthyridine derivatives have been leveraged in the development of new materials. For example, a new class of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials has been synthesized using a naphthylamine-derived aromatic dicarboxylic acid (Liou et al., 2006).
DNA Binding and Anticancer Applications
The development of functional 1,8-naphthalimide derivatives for DNA targeting, anticancer, and cellular imaging agents highlights the potential of naphthyridine derivatives in biomedical applications. These compounds, due to their rich photophysical properties, serve as excellent probes for monitoring binding to biomolecules and cellular uptake (Banerjee et al., 2013).
Fluorescent Probing and Imaging
Naphthyridine derivatives have been utilized in the development of mitochondria-targeted fluorescent probes for hydrogen sulfide, showcasing their application in biological imaging and investigation of pathological roles in living systems (Pak et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,7-naphthyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFKUTFUFKZJMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483506 | |
Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridin-4-amine | |
CAS RN |
58680-41-4 | |
Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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